2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
Description
This compound features a 4-chlorobenzo[d]thiazol-2-yl core linked via a methylamino group to an acetamide moiety substituted with a 2,2,2-trifluoroethyl chain. Its structure combines electron-withdrawing (chloro, trifluoroethyl) and aromatic (benzothiazole) groups, which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3OS/c1-19(5-9(20)17-6-12(14,15)16)11-18-10-7(13)3-2-4-8(10)21-11/h2-4H,5-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRVLCDOEZOQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C1=NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic derivative of benzothiazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.9 g/mol. Its structure includes a chlorobenzo[d]thiazole moiety, a methylamino group, and a trifluoroethyl acetamide structure, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClF₃N₃O |
| Molecular Weight | 393.9 g/mol |
| Structural Features | Chlorobenzo[d]thiazole, Methylamino, Trifluoroethyl Acetamide |
Antimicrobial Properties
Research indicates that thiazole-containing compounds often exhibit antimicrobial properties. For instance, studies on related structures have shown effectiveness against various pathogenic bacteria and fungi. The presence of the thiazole ring in this compound suggests potential antimicrobial activity, likely through interference with microbial metabolic processes or cell wall synthesis .
Anticancer Activity
Compounds similar to This compound have demonstrated anticancer properties in various studies. For example, derivatives containing thiazole or thiophene groups have been reported to inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
- Cellular Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
- Antimicrobial Evaluation : A study demonstrated that thiazole derivatives exhibited concentration-dependent antimicrobial activity against various bacterial strains including Pseudomonas aeruginosa and Mycobacterium tuberculosis .
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., SH-SY5Y) indicated that certain thiazole derivatives showed significant cytotoxic effects, suggesting that the target compound may also possess similar properties .
- Comparative Studies : Research comparing various thiazole derivatives found that structural modifications significantly impacted their biological activities, indicating the importance of specific functional groups present in the target compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiazole ring exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial growth through interaction with specific cellular targets.
Antibacterial Evaluation:
A study assessed the antibacterial activity of several thiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound has potential as an effective antimicrobial agent against various bacterial strains.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.
Cytotoxicity Evaluation:
In a comparative study of thiazole derivatives, the compound exhibited cytotoxic effects on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
The data indicates that this compound is a promising candidate for further development as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring: Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions: Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Amide Bond Formation: Reacting the thiazole derivative with acetic anhydride under basic conditions.
Comparison with Similar Compounds
Core Benzothiazole Modifications
- GB1–GB3 (): These analogs retain the 4-chlorobenzo[d]thiazol-2-yl group but replace the methylamino-trifluoroethyl acetamide with a 2,4-dioxothiazolidin-3-yl-acetamide linked to substituted benzylidenes (e.g., 4-chloro, 4-methyl, or 4-chlorobenzylidene). Impact: The benzylidene-thiazolidinedione warhead in GB1–GB3 enhances hydrogen bonding and π-π stacking, critical for histone-binding activity . In contrast, the trifluoroethyl group in the target compound likely improves lipophilicity and bioavailability .
Acetamide Side-Chain Variations
- PB8 and PB9 (): These derivatives feature pyridinylmethylene-substituted thiazolidinedione acetamides attached to 6-ethoxy or 6-fluorobenzo[d]thiazol-2-yl groups.
- 8c and 8d (): These morpholinoethoxy-phenylthiazole derivatives include chlorobenzyl or dichlorobenzyl acetamide chains. Impact: The morpholinoethoxy group introduces polarity, which may reduce cell permeability compared to the hydrophobic trifluoroethyl group in the target compound .
Heterocyclic Attachments
- Anticonvulsant Derivatives (): Compounds like 5a–m incorporate 1H-1,2,4-triazol-3-ylthio or imidazolyl groups on the acetamide side chain.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
